molecular formula C10H11BrClNO B2859921 N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide CAS No. 790272-21-8

N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide

Cat. No.: B2859921
CAS No.: 790272-21-8
M. Wt: 276.56
InChI Key: RRBILYKCBGQDEH-UHFFFAOYSA-N
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Description

N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide is an organic compound with the molecular formula C10H11BrClNO and a molecular weight of 276.56 g/mol . This compound is characterized by the presence of a bromophenyl group, an ethyl group, and a chloroacetamide moiety. It is commonly used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide typically involves the reaction of 2-bromoacetophenone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . The general reaction scheme is as follows:

  • Dissolve 2-bromoacetophenone in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenyl derivatives.

Scientific Research Applications

N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and target enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide: Characterized by the presence of a bromophenyl group and a chloroacetamide moiety.

    N-[1-(2-chlorophenyl)ethyl]-2-chloroacetamide: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    N-[1-(2-fluorophenyl)ethyl]-2-chloroacetamide: Contains a fluorophenyl group instead of a bromophenyl group.

Uniqueness

This compound is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding and other interactions that influence the compound’s behavior in chemical and biological systems.

Properties

IUPAC Name

N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBILYKCBGQDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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